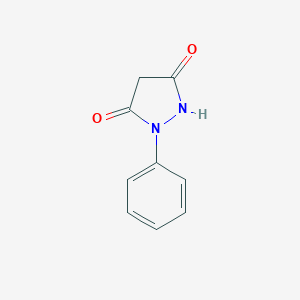

1-Phenylpyrazolidine-3,5-dione

描述

Structure

3D Structure

属性

IUPAC Name |

1-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-6-9(13)11(10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRGJMLMFWJXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296189 | |

| Record name | 1-phenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19933-22-3 | |

| Record name | 19933-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 1-Phenylpyrazolidine-3,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazolidine-3,5-dione core is a significant scaffold in medicinal chemistry, forming the backbone of numerous compounds with anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a detailed overview of the fundamental synthesis methods for 1-Phenylpyrazolidine-3,5-dione, a key intermediate in the development of various pharmaceuticals. This document outlines the classical condensation approach and highlights modern advancements that offer improved efficiency.

Core Synthesis Pathways

The primary and most established method for synthesizing this compound involves the cyclocondensation reaction between a malonic acid derivative, typically diethyl malonate, and phenylhydrazine. This reaction is generally base-catalyzed, with sodium ethoxide being a common choice.

Classical Condensation

The traditional approach to constructing the pyrazolidine-3,5-dione ring is a well-documented and reliable method.[1] It involves the reaction of diethyl malonate with phenylhydrazine in the presence of a strong base like sodium ethoxide, followed by cyclization upon heating.

Reaction Scheme:

Caption: Classical synthesis of this compound.

Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave-assisted organic synthesis has been applied to the preparation of pyrazolidine-3,5-dione derivatives.[1] This method significantly reduces reaction times compared to conventional heating.

Quantitative Data Summary

The selection of a synthetic route can considerably influence the reaction's yield, duration, and the purity of the final product. The following table summarizes quantitative data for the classical condensation method.

| Method | Starting Materials | Reaction Time | Yield | Notes |

| Classical Condensation | Diethyl malonate, Phenylhydrazine | 6-8 hours | 40-80% | Well-established method with readily available starting materials.[1] |

Experimental Protocols

Classical Synthesis of this compound

This protocol details the traditional method for the synthesis of the target compound.[1]

Materials:

-

Diethyl malonate

-

Phenylhydrazine

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring.

-

Phenylhydrazine is then added to the reaction mixture.

-

The resulting solution is heated to reflux for 6-8 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with cold water, and recrystallized from ethanol.[1]

Logical Workflow for Synthesis

The general workflow for the synthesis of this compound involves a series of logical steps from precursor selection to final product characterization.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpyrazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenylpyrazolidine-3,5-dione, a key heterocyclic scaffold in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and logical workflows.

Introduction

This compound (CAS No: 19933-22-3) is a heterocyclic compound featuring a pyrazolidine-3,5-dione core substituted with a phenyl group at the N1 position. This scaffold is of significant interest in medicinal chemistry as it forms the backbone of various compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] A thorough understanding of its physicochemical properties is fundamental for the rational design, synthesis, and development of novel derivatives with enhanced therapeutic potential.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 19933-22-3 | Guidechem[4] |

| Molecular Formula | C₉H₈N₂O₂ | PubChem[3] |

| Molecular Weight | 176.17 g/mol | PubChem[3] |

| Melting Point | 177 °C | ChemSrc |

| Appearance | Solid | CymitQuimica[5] |

| pKa (Predicted) | 9.29 ± 0.20 | Guidechem |

| logP (XLogP3) | 0.7 | PubChem[3] |

| Solubility | >26.4 µg/mL (at pH 7.4) | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound (Classical Condensation)

The most common method for synthesizing the pyrazolidine-3,5-dione core involves the cyclocondensation of phenylhydrazine with a malonic acid derivative, typically diethyl malonate.[1][6][7]

Materials:

-

Diethyl malonate

-

Phenylhydrazine

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with continuous stirring.

-

Phenylhydrazine is then added to the reaction mixture.

-

The resulting solution is heated to reflux for approximately 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol.

Determination of Melting Point

The melting point is determined using a standard capillary melting point apparatus. A small amount of the purified, dry crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity and is a critical parameter in drug development.

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand for the phases to fully separate.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

Visualization of Synthesis Workflow

The following diagram illustrates the classical synthesis workflow for this compound.

Caption: Workflow for the classical synthesis of this compound.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 3. This compound | C9H8N2O2 | CID 268117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 1-Phenyl-pyrazolidine-3,5-dione | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

In Vitro Mechanism of Action of 1-Phenylpyrazolidine-3,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of 1-phenylpyrazolidine-3,5-dione and its derivatives. This class of compounds is known for its anti-inflammatory and, in some cases, uricosuric properties. While specific quantitative data for the parent compound, this compound, is limited in the available scientific literature, this guide outlines the core mechanisms attributed to its derivatives and provides detailed experimental protocols for their investigation.

Core Mechanisms of Action

The primary pharmacological effects of this compound derivatives are understood to be mediated through several key in vitro mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: The hallmark of the anti-inflammatory action of this class of compounds is the inhibition of COX-1 and COX-2 enzymes.[1] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, these derivatives reduce prostaglandin production. Phenylbutazone, a well-known derivative, is a non-selective inhibitor of both COX-1 and COX-2.[1]

-

Antagonism of the N-formyl Peptide Receptor 1 (FPR1): Certain pyrazolidinedione derivatives act as antagonists at the N-formyl peptide receptor 1 (FPR1), a key receptor on neutrophils. By blocking this receptor, these compounds can inhibit the chemotaxis and activation of neutrophils, which are critical cellular events in the inflammatory response.

-

Inhibition of Urate Transporter 1 (URAT1): Specific derivatives, notably sulfinpyrazone, exhibit a uricosuric effect by competitively inhibiting the URAT1 transporter in the proximal tubules of the kidneys.[1] URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of this transporter leads to increased excretion of uric acid, making it a therapeutic strategy for gout.[1]

-

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of this class of compounds are also linked to the modulation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

Anticancer Activity: Recent studies have explored the potential of this compound as an anticancer agent. It has been shown to induce cell death in human breast cancer cells.

Data Presentation: Quantitative Analysis

Quantitative in vitro data for the parent compound, this compound, is sparse. The following tables summarize the available data for the parent compound and its key derivatives to illustrate the activities of this chemical class.

Table 1: Cyclooxygenase (COX) Inhibition Data for this compound Derivatives

| Compound | Enzyme | IC50 (µM) | Source Organism |

| Phenylbutazone | COX-1 | 4.2 | Equine |

| COX-2 | 25.4 | Equine | |

| Sulfinpyrazone | COX-1 | 100 | Human Platelets |

| p-hydroxy-sulfinpyrazone | COX-1 | 10 | Human Platelets |

Note: The provided data for Phenylbutazone is from equine sources and may not directly translate to human physiology. The data for Sulfinpyrazone and its metabolite is specific to COX-1 in human platelets.

Table 2: Anticancer Activity of this compound

| Cell Line | Assay | Concentration (µM) | Effect | Duration (hours) |

| MCF-7 (Human Breast Cancer) | MTT Assay | 40 | ~50% cell death | 24 |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.

Experimental Workflows

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the enzyme solution by diluting COX-1 or COX-2 and heme in the assay buffer.

-

Add the enzyme solution to the wells of a 96-well plate.

-

Add various concentrations of the test compound or vehicle control to the wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.

-

The rate of reaction is determined from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

In Vitro URAT1 Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the uptake of uric acid by the human URAT1 transporter.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably transfected with a human URAT1 expression vector (and a control vector).

-

[¹⁴C]-Uric acid (radiolabeled substrate).

-

Test compound dissolved in a suitable solvent.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation fluid and a scintillation counter.

-

24-well cell culture plates.

Procedure:

-

Seed the URAT1-expressing and control HEK293 cells in 24-well plates and grow to confluence.

-

On the day of the assay, wash the cells twice with pre-warmed assay buffer.

-

Pre-incubate the cells for 10 minutes at 37°C with assay buffer containing either the test compound at various concentrations or a vehicle control.

-

Initiate the uptake reaction by adding assay buffer containing [¹⁴C]-uric acid (e.g., 10 µM) and the test compound or vehicle.

-

Incubate for a defined period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Lyse the cells with the lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound and determine the IC50 value.

Western Blot for MAPK Phosphorylation

Objective: To determine the effect of a test compound on the phosphorylation status of MAPK pathway proteins (ERK, JNK, p38).

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages).

-

Cell culture medium and supplements.

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

-

Test compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, etc.).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS for a short period (e.g., 15-30 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and prepare with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against a phosphorylated MAPK protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative phosphorylation level.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the effect of a test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cell line of interest (e.g., HeLa or RAW 264.7).

-

Cell culture-treated coverslips in a multi-well plate.

-

Inflammatory stimulus (e.g., TNF-α or LPS).

-

Test compound.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 1% BSA in PBS).

-

Primary antibody (anti-NF-κB p65).

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips. Pre-treat with the test compound before stimulating with an inflammatory agent.

-

Fixation and Permeabilization: Wash cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

-

Immunostaining:

-

Block non-specific binding sites with a blocking solution.

-

Incubate with the primary anti-p65 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Wash and counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of the p65 (green) and DAPI (blue) channels.

-

Analysis: Observe the localization of the p65 signal. In unstimulated or effectively treated cells, the green fluorescence will be predominantly in the cytoplasm. In stimulated, untreated cells, the green fluorescence will co-localize with the blue nuclear stain, indicating translocation.

References

- 1. benchchem.com [benchchem.com]

- 2. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Pyrazolidinediones: A Technical Guide to Their Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, synthesis, and biological activity of pyrazolidinedione compounds, a class of heterocyclic molecules that have played a significant role in medicinal chemistry. From their origins in the late 19th century to their development as potent anti-inflammatory agents, this document provides a comprehensive overview for professionals in drug discovery and development.

A Historical Journey: From Pyrazoles to Phenylbutazone

The story of pyrazolidinediones is intrinsically linked to the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the synthesis of the first pyrazolone derivative, antipyrine, through the condensation of ethyl acetoacetate with phenylhydrazine. This discovery laid the groundwork for the entire class of pyrazole-based compounds. His method, now famously known as the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative and remains a cornerstone of heterocyclic chemistry.[1]

While antipyrine and its subsequent derivative, aminopyrine, were primarily recognized for their analgesic and antipyretic properties, the therapeutic potential of the fully saturated pyrazolidine-3,5-dione core was realized later. The landmark development in this class was the synthesis of phenylbutazone in 1946 and its introduction into clinical practice in 1949.[2] Phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID), marked a significant advancement in the treatment of inflammatory conditions like rheumatoid arthritis and gout.

Synthesis of the Pyrazolidinedione Core

The synthesis of pyrazolidinedione compounds predominantly relies on the cyclocondensation reaction between a substituted malonic acid derivative and a hydrazine derivative. The following sections detail the experimental protocols for the synthesis of the key intermediate, diethyl n-butylmalonate, and the subsequent formation of phenylbutazone.

Experimental Protocol: Synthesis of Diethyl n-butylmalonate

Materials:

-

Dichloroethylamine

-

Cuprous chloride

-

Diethyl malonate

-

n-Aminobutane

-

Sodium chloride solution (15-20%)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 3L of dichloroethylamine.

-

Add 6.2 mol of cuprous chloride in batches while maintaining a stirring rate of 130-150 rpm.

-

Heat the solution to 70-75 °C and maintain for 3-4 hours.

-

Dropwise, add 6.1 mol of diethyl malonate. After the addition is complete, continue stirring for 70-90 minutes.

-

Add 6.6-6.8 mol of n-aminobutane and allow the reaction to proceed for 5-6 hours, followed by reflux for 3-4 hours.

-

Distill under reduced pressure to remove dichloroethylamine.

-

Cool the solution to 15-18 °C and add 3L of sodium chloride solution. Stir at 160-190 rpm for 40-70 minutes.

-

Separate the aqueous layer. The oil layer is distilled under reduced pressure (2.2-2.3 kPa), collecting the fraction at 130-135 °C.

-

Wash the collected fraction with salt solution and hexane.

-

Recrystallize the product from ethyl acetate to obtain diethyl n-butylmalonate.

Experimental Protocol: Synthesis of Phenylbutazone (Classical Method)

Materials:

-

Diethyl n-butylmalonate

-

Hydrazobenzene

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (dilute)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazobenzene in anhydrous toluene.

-

Add sodium ethoxide to the solution.

-

Slowly add diethyl n-butylmalonate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours.

-

After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the crude phenylbutazone.

-

Filter the precipitate and wash with water.

-

Recrystallize the crude product from ethanol to obtain pure phenylbutazone.[3]

General Synthesis Workflow

The general strategy for synthesizing a variety of pyrazolidinedione derivatives is depicted in the following workflow diagram. This process typically involves the initial synthesis of the pyrazolidinedione core, followed by functionalization at the C4 position.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for the anti-inflammatory effects of pyrazolidinediones like phenylbutazone is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

Phenylbutazone is a non-selective inhibitor of both COX-1 and COX-2.[4][5] While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the simultaneous inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, such as gastrointestinal irritation.[4][5]

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of phenylbutazone.

Quantitative Data: Physicochemical and Biological Properties

The following tables summarize key quantitative data for phenylbutazone and related compounds, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Table 1: Physicochemical Properties of Phenylbutazone

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀N₂O₂ | [6] |

| Molecular Weight | 308.37 g/mol | [6] |

| Melting Point | 105 °C | [7] |

| pKa | 4.5 | [7] |

| Water Solubility | 0.7 mg/mL (at 22.5 °C) | [7] |

| LogP | 3.2 | [2] |

Table 2: In Vitro COX Inhibition by Phenylbutazone and other NSAIDs in Equine Whole Blood

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

| Phenylbutazone | 0.30 | 0.42 | 0.71 | [8] |

| Flunixin | 0.34 | 0.78 | 0.44 | [8] |

| Meloxicam | 1.80 | 0.07 | 25.71 | [8] |

| Firocoxib | 38.4 | 0.54 | 71.11 | [9] |

Experimental Protocols for Biological Evaluation

The anti-inflammatory activity of pyrazolidinedione compounds is typically evaluated using a combination of in vitro and in vivo assays.

In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant environment.

Materials:

-

Freshly drawn heparinized whole blood (e.g., from horse, dog, or human)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂)

Procedure:

-

COX-2 Activity (LPS-induced PGE₂ production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for a pre-incubation period.

-

LPS is added to induce COX-2 expression and activity.

-

The samples are incubated for 24 hours at 37°C.

-

Plasma is separated by centrifugation.

-

PGE₂ levels in the plasma are quantified using an EIA kit as a measure of COX-2 activity.

-

-

COX-1 Activity (Serum TXB₂ production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

-

The blood is allowed to clot at 37°C for 1 hour to induce platelet activation and subsequent TXB₂ production via COX-1.

-

Serum is separated by centrifugation.

-

TXB₂ levels in the serum are quantified using an EIA kit as a measure of COX-1 activity.

-

-

Data Analysis:

-

The concentration of the test compound that causes 50% inhibition of PGE₂ (for COX-2) and TXB₂ (for COX-1) production (IC₅₀) is calculated from the dose-response curves.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound and reference drug (e.g., indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.

-

Animals are divided into groups and administered the test compound, reference drug, or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

-

The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

The following diagram illustrates the workflow for the carrageenan-induced paw edema assay.

Conclusion

The discovery and development of pyrazolidinedione compounds represent a significant chapter in the history of medicinal chemistry. From the foundational synthesis of pyrazoles by Ludwig Knorr to the development of potent anti-inflammatory drugs like phenylbutazone, this class of compounds has provided valuable therapeutic agents. The understanding of their synthesis, mechanism of action, and biological evaluation, as detailed in this guide, continues to inform the design and development of new and improved therapeutic agents for a range of diseases.

References

- 1. b.aun.edu.eg [b.aun.edu.eg]

- 2. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylbutazone [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Theoretical Calculations for the Structural Elucidation of 1-Phenylpyrazolidine-3,5-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical calculations employed to elucidate the three-dimensional structure and electronic properties of 1-phenylpyrazolidine-3,5-dione. This heterocyclic compound is a core scaffold in numerous pharmacologically active molecules, and understanding its structural and electronic characteristics is paramount for rational drug design and development. This guide details the computational methodologies, presents illustrative data in a structured format, and provides visual representations of the key concepts and workflows.

Introduction to this compound

This compound is a five-membered heterocyclic compound containing a phenyl group attached to one of the nitrogen atoms of the pyrazolidine ring. The presence of two carbonyl groups significantly influences its electronic properties and reactivity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular geometry, charge distribution, and frontier molecular orbitals of such compounds, providing insights that complement experimental data.

Theoretical Framework and Computational Methods

The structural and electronic properties of this compound can be accurately predicted using a variety of quantum chemical methods. This section outlines the typical computational protocol.

Geometry Optimization

The first step in the theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. A common and reliable method for this is the Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The choice of the basis set is also crucial, with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) being frequently employed for organic molecules.

Mulliken Population Analysis

Once the geometry is optimized, the distribution of electronic charge within the molecule can be analyzed. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom. This information is vital for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a more detailed picture of the bonding and electronic structure. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which contribute to the stability of the molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Data Presentation

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.54 | |

| C2-N3 | 1.46 | |

| N3-N4 | 1.39 | |

| N4-C5 | 1.38 | |

| C5-C1 | 1.52 | |

| C1=O6 | 1.22 | |

| C5=O7 | 1.22 | |

| N4-C8 (Phenyl) | 1.43 | |

| Bond Angles (°) | ||

| C5-C1-C2 | 105.0 | |

| C1-C2-N3 | 106.0 | |

| C2-N3-N4 | 112.0 | |

| N3-N4-C5 | 109.0 | |

| N4-C5-C1 | 108.0 | |

| Dihedral Angles (°) | ||

| C5-N4-N3-C2 | 5.0 | |

| N3-N4-C8-C9 | 45.0 |

Table 2: Mulliken Atomic Charges (Illustrative)

| Atom | Charge (e) |

| C1 | +0.45 |

| C2 | -0.15 |

| N3 | -0.30 |

| N4 | -0.25 |

| C5 | +0.48 |

| O6 | -0.55 |

| O7 | -0.56 |

| C8 (Phenyl) | +0.10 |

Table 3: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

Experimental Protocols

The following section details the generalized methodologies for performing the theoretical calculations cited in this guide.

Protocol for Geometry Optimization and Frequency Calculation

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

The initial structure of this compound is built using a molecular editor.

-

A geometry optimization calculation is performed using the Opt keyword.

-

To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation (Freq keyword) is performed. The absence of imaginary frequencies indicates a stable structure.

-

Protocol for Mulliken Population Analysis

-

Software: Gaussian 16.

-

Method: This analysis is typically performed as part of a single-point energy calculation on the optimized geometry.

-

Keyword: Pop=Mulliken.

-

Procedure:

-

Using the optimized coordinates from the previous step, a single-point energy calculation is set up.

-

The Pop=Mulliken keyword is included in the route section of the input file.

-

The output file will contain a section with the Mulliken atomic charges for each atom.

-

Protocol for Natural Bond Orbital (NBO) Analysis

-

Software: Gaussian 16 with the NBO 7.0 program.

-

Method: Performed as part of a single-point energy calculation.

-

Keyword: Pop=NBO.

-

Procedure:

-

A single-point energy calculation is performed on the optimized geometry.

-

The Pop=NBO keyword is included in the input file.

-

The output will provide detailed information on the natural atomic orbitals, bond orbitals, and donor-acceptor interactions.

-

Protocol for Frontier Molecular Orbital (FMO) Analysis

-

Software: Gaussian 16 and a visualization software like GaussView or Avogadro.

-

Method: The HOMO and LUMO energies are standard outputs of most quantum chemical calculations.

-

Procedure:

-

The energies of the HOMO and LUMO are extracted from the output file of the geometry optimization or a subsequent single-point energy calculation.

-

The HOMO-LUMO energy gap is calculated by subtracting the HOMO energy from the LUMO energy.

-

The molecular orbitals can be visualized using a graphical interface to understand their spatial distribution.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of the theoretical analysis of this compound.

Caption: Molecular graph of this compound.

Caption: Workflow for theoretical calculations.

Caption: Illustrative HOMO-LUMO energy level diagram.

Conclusion

Theoretical calculations provide a powerful and insightful approach to understanding the structural and electronic properties of this compound. By employing methods such as DFT for geometry optimization, Mulliken and NBO analysis for charge distribution, and FMO analysis for reactivity, researchers can gain a detailed molecular-level understanding that is crucial for the design of novel therapeutics. The protocols and illustrative data presented in this whitepaper serve as a guide for scientists and drug development professionals seeking to apply computational chemistry in their research endeavors.

The Versatile Scaffold: An In-depth Technical Guide to 1-Phenylpyrazolidine-3,5-dione in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrazolidine-3,5-dione core is a privileged heterocyclic scaffold that has served as a cornerstone in the development of a diverse array of therapeutic agents. Its unique structural and electronic properties have allowed for the design of potent modulators of various biological targets, leading to the discovery of anti-inflammatory, uricosuric, anticancer, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

The therapeutic versatility of this compound derivatives stems from their ability to interact with multiple biological targets. The two primary and most well-characterized mechanisms of action are the inhibition of cyclooxygenase (COX) enzymes and the urate transporter 1 (URAT1).[1]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A significant number of this compound derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic properties by inhibiting the activity of cyclooxygenase (COX) enzymes.[1] Phenylbutazone, a notable member of this class, is a non-selective inhibitor of both COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, these compounds effectively reduce the inflammatory response.

Uricosuric Activity: URAT1 Inhibition

Certain derivatives, most notably sulfinpyrazone, exhibit a potent uricosuric effect by competitively inhibiting the urate transporter 1 (URAT1) located in the apical membrane of the proximal tubule cells in the kidney.[1] URAT1 is a key protein responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1] By blocking this transporter, sulfinpyrazone and its analogs increase the renal excretion of uric acid, thereby lowering its concentration in the blood.[1] This mechanism of action makes these compounds valuable in the management of gout and hyperuricemia.[3][4]

Anticancer and Antimicrobial Activities

More recently, the this compound scaffold has been explored for its potential in oncology and infectious diseases. Various derivatives have demonstrated cytotoxic activity against a range of cancer cell lines and inhibitory effects against microbial growth. The proposed mechanisms for their anticancer effects are diverse and may include the inhibition of protein kinases like CDK-9.[5][6]

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological data for representative this compound derivatives.

Table 1: Cyclooxygenase (COX) Inhibitory Activity

| Compound | Target | IC50 (µM) | Species | Reference |

| Phenylbutazone | COX-1 | 0.302 | Equine | [7] |

| Phenylbutazone | COX-2 | 0.708 | Equine | [7] |

Table 2: Anticancer Activity of this compound Derivatives

| Compound Class | Cancer Cell Lines | IC50 Range (µM) | Reference |

| 3,5-Diaminopyrazole-1-carboxamides | HePG2, HCT-116, MCF-7 | 2.86 - 25.89 | [8] |

| 4-Substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones | Various | Not specified | [9] |

| This compound | MCF-7 | ~40 (causes ~50% cell death) | [10] |

Table 3: Antimicrobial Activity of Pyrazolidine-3,5-dione Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazolidin-3-one derivatives | Bacillus subtilis | Not specified | [11] |

| Pyrazolidin-3-one derivatives | Staphylococcus aureus | Not specified | [11] |

| Pyrazolidin-3-one derivatives | Escherichia coli | Not specified | [11] |

| Pyrazolidin-3-one derivatives | Pseudomonas aeruginosa | Not specified | [11] |

| Pyrazolidin-3-one derivatives | Candida albicans | Not specified | [11] |

| Pyrazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 10 | [12] |

| Pyrazole derivatives | Candida albicans | 5 | [12] |

| Pyrazole derivatives | Bacillus subtilis | 5 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of a this compound derivative and for key biological assays.

Synthesis of 4-Substituted 1-Phenylpyrazolidine-3,5-diones

This protocol describes a general method for the synthesis of 4-substituted 1-phenylpyrazolidine-3,5-diones.[13]

Step 1: Synthesis of this compound

-

A mixture of phenylhydrazine and diethyl malonate is heated, often in the presence of a base such as sodium ethoxide in ethanol.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product, this compound, precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol.

Step 2: Alkylation/Acylation at the 4-position

-

This compound is dissolved in an appropriate solvent (e.g., methanol).

-

A base (e.g., sodium methoxide) is added to deprotonate the acidic C-4 position.

-

The desired alkyl or acyl halide (e.g., butyl bromide) is added to the reaction mixture.

-

The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of COX-1 and COX-2.

-

Preparation of Reagents: Prepare assay buffer, heme, and the fluorescent substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine). The enzymes (ovine COX-1 or human recombinant COX-2) are diluted in the assay buffer. Test compounds are dissolved in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup:

-

100% Initial Activity Wells: Add assay buffer, heme, ADHP, enzyme, and solvent (without inhibitor).

-

Background Wells: Add assay buffer, heme, ADHP, and solvent.

-

Inhibitor Wells: Add assay buffer, heme, ADHP, enzyme, and the test inhibitor at various concentrations.

-

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Measurement: Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vitro URAT1 Transporter Assay

This cell-based assay is used to evaluate the inhibitory activity of compounds on the URAT1 transporter.

-

Cell Culture: Use a stable cell line expressing human URAT1 (e.g., HEK293-hURAT1) and a corresponding mock-transfected cell line as a negative control. Culture the cells in appropriate media.

-

Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere. Prepare a solution of [14C]-labeled uric acid and various concentrations of the test compound.

-

Uptake Assay:

-

Wash the cells with a pre-warmed assay buffer.

-

Pre-incubate the cells with the test compound or vehicle control.

-

Initiate the uptake by adding the [14C]-uric acid solution.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Quantification: Lyse the cells and measure the amount of radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound and determine the IC50 value.

Conclusion

The this compound scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have led to the development of important therapeutic agents. The ongoing exploration of this scaffold for novel anticancer and antimicrobial activities, coupled with a deeper understanding of its structure-activity relationships, promises to yield new and improved therapies for a variety of diseases. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic system.

References

- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Structure of 1-Phenylpyrazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core structure of 1-phenylpyrazolidine-3,5-dione, a key pharmacophore in medicinal chemistry. The document details its chemical properties, synthesis, and significant biological activities, with a focus on its anti-inflammatory and anticancer properties. Experimental protocols and quantitative data are presented to support further research and drug development endeavors based on this versatile scaffold.

Core Structure and Chemical Properties

This compound possesses a five-membered heterocyclic ring containing two adjacent nitrogen atoms and two carbonyl groups, with a phenyl group attached to one of the nitrogen atoms.[1] This core structure is the foundation for a class of compounds with a broad range of pharmacological activities.

Chemical Identity:

| Property | Value |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₉H₈N₂O₂[2] |

| Molecular Weight | 176.17 g/mol [2][3] |

| CAS Number | 19933-22-3[4] |

| Canonical SMILES | C1C(=O)NN(C1=O)C2=CC=CC=C2[5] |

| InChI | InChI=1S/C9H8N2O2/c12-8-6-9(13)11(10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)[2] |

Synthesis of the Core Structure

The classical and most common method for synthesizing the this compound core is through the condensation of phenylhydrazine with diethyl malonate.[6][7]

Experimental Protocol: Classical Condensation

Materials:

-

Phenylhydrazine

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

-

Phenylhydrazine is then added to the reaction mixture.

-

The solution is refluxed for 6-8 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield this compound.[1]

Synthesis workflow for this compound.

Biological Activities and Mechanism of Action

Derivatives of this compound have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[8]

Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for many pyrazolidine-3,5-dione derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds reduce prostaglandin production, thereby alleviating inflammatory responses.

Quantitative Data: COX Inhibition by Pyrazolidinedione Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Phenylbutazone | 2.5 | 1.2 | 2.08 |

| Oxyphenbutazone | 3.1 | 1.5 | 2.07 |

| Sulfinpyrazone | 4.2 | 2.8 | 1.5 |

| Reference Drugs | |||

| Celecoxib | >100 | 0.04 | >2500 |

| Indomethacin | 0.1 | 0.9 | 0.11 |

| Data compiled from various literature sources and is for comparative purposes. Actual values may vary based on experimental conditions.[9] |

Principle:

This assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10]

Procedure:

-

To the wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of the test compound or reference inhibitor to the appropriate wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Measure the absorbance at 590 nm at different time points.

-

The IC₅₀ values are calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.[9]

The anti-inflammatory effects of these compounds are also linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[11]

Simplified NF-κB signaling pathway in inflammation.

Anticancer Activity

Several derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including the MCF-7 human breast cancer cell line.[12]

Quantitative Data: Anticancer Activity of Pyrazolidinedione Derivatives against MCF-7 Cells

| Compound Derivative | IC₅₀ (µM) | Reference |

| Arylazo-pyrazole derivative 8b | 3.0 | [13] |

| Arylazo-pyrazole derivative 8f | 4.0 | [13] |

| Thiazole derivative 6c | 19.13 | [14] |

| This compound | ~20 (significant cell decrease) | [12] |

| Data is compiled from various sources and indicates the potential of this scaffold in anticancer drug discovery. |

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Procedure:

-

Seed MCF-7 cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a plate reader at a wavelength of 570 nm.

-

Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.[3]

Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The this compound core structure is a valuable scaffold in the development of new therapeutic agents. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the realms of anti-inflammatory and anticancer research, make it a compelling target for further investigation. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore the full potential of this promising chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. japsonline.com [japsonline.com]

- 12. Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells | Bentham Science [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of Novel 1-Phenylpyrazolidine-3,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrazolidine-3,5-dione derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This document provides detailed application notes and protocols for the synthesis of novel this compound derivatives and the evaluation of their anticancer activity. The methodologies outlined herein are intended to guide researchers in the discovery and development of new therapeutic agents based on this privileged scaffold.

Data Presentation: Anticancer Activity

The anticancer potential of this compound derivatives has been demonstrated across various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of these compounds, highlighting their cytotoxic effects.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative XIII | HePG2 (Liver) | 6.57 | [3] |

| Derivative XIII | HCT-116 (Colon) | 9.54 | [3] |

| Derivative XIII | MCF-7 (Breast) | 7.97 | [3] |

| Derivative VII | HePG2, HCT-116, MCF-7 | 2.86 - 25.89 | [3] |

| Derivative VIII | HePG2, HCT-116, MCF-7 | 2.86 - 25.89 | [3] |

| Derivative X | HePG2, HCT-116, MCF-7 | 2.86 - 25.89 | [3] |

| This compound | MCF-7 (Breast) | ~20 (significant cell number decrease) | [4] |

| 40 µM concentration | MCF-7 (Breast) | ~50% cell death | [5] |

| Compound 9a | Hela (Cervical) | 2.59 | [6] |

| Compound 14g | MCF-7 (Breast) | 4.66 | [6] |

| Compound 14g | HCT-116 (Colon) | 1.98 | [6] |

Experimental Protocols

Synthesis of 4-(Substituted-benzylidene)-1-phenylpyrazolidine-3,5-dione Derivatives

This protocol describes a general and efficient method for the synthesis of 4-benzylidene-1-phenylpyrazolidine-3,5-dione derivatives, which are common intermediates for further derivatization.[7]

Materials:

-

Diethyl malonate

-

Phenylhydrazine

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

Step 1: Synthesis of this compound

-

In a round-bottom flask, combine equimolar amounts of diethyl malonate and phenylhydrazine.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture in ethanol for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Step 2: Synthesis of 4-(Substituted-benzylidene)-1-phenylpyrazolidine-3,5-dione

-

Dissolve the synthesized this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Reflux the mixture for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-(substituted-benzylidene)-1-phenylpyrazolidine-3,5-dione derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Assays

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, HePG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized this compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Prepare serial dilutions of the synthesized compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Materials:

-

Cancer cells treated with the synthesized compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the desired concentrations of the compounds for a specified time (e.g., 24-48 hours).

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]

Materials:

-

Cancer cells treated with the synthesized compounds

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the compounds for the desired duration.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Data Analysis: The DNA content of the cells is measured, and a histogram is generated to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase assay buffer

-

CDK substrate peptide (e.g., derived from the RNAPII CTD)

-

ATP

-

Synthesized compounds

-

Kinase-Glo™ Luminescent Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the synthesized compounds in the kinase assay buffer.

-

In a 384-well plate, add the compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the CDK9/Cyclin T1 enzyme and the substrate peptide to each well (except the negative control).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Add the Kinase-Glo™ reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence using a luminometer.

Data Analysis: The luminescence signal is inversely proportional to the amount of CDK9 inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Synthesis and Experimental Workflow

Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.

Proposed Signaling Pathway for Anticancer Activity

Caption: Inhibition of CDK9 by this compound derivatives leads to apoptosis.

Apoptosis Assay Workflow

Caption: Step-by-step workflow for the detection of apoptosis using flow cytometry.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. b.aun.edu.eg [b.aun.edu.eg]

- 5. ijpsr.com [ijpsr.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Knoevenagel Condensation of 1-Phenylpyrazolidine-3,5-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is instrumental in the synthesis of a variety of substituted alkenes and heterocyclic compounds, which are often scaffolds for pharmacologically active molecules. This document provides a detailed experimental protocol for the Knoevenagel condensation of 1-Phenylpyrazolidine-3,5-dione with various aromatic aldehydes to synthesize 4-arylidene-1-phenylpyrazolidine-3,5-diones. These products are of interest in medicinal chemistry due to their potential biological activities.

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound with an aromatic aldehyde is as follows:

Discussion

The Knoevenagel condensation is a robust method for the synthesis of 4-arylidene derivatives of this compound. The use of a weak base like piperidine is crucial as it is effective in catalyzing the reaction without promoting self-condensation of the aldehyde. [1]The reaction generally proceeds in good to excellent yields with a variety of aromatic aldehydes. Electron-withdrawing groups on the aromatic aldehyde, such as a nitro or chloro group, can increase the reactivity of the carbonyl carbon and may lead to higher yields and faster reaction times. Conversely, electron-donating groups may slightly decrease the reaction rate.

The work-up procedure is straightforward, involving neutralization of the catalyst followed by filtration of the precipitated product. Recrystallization is an effective method for obtaining highly pure products suitable for further biological testing or other applications. The Z-isomer is typically the more stable and major product obtained in these reactions. [1]

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Piperidine and glacial acetic acid are corrosive and should be handled with care.

-

Ethanol is flammable; avoid open flames.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

The Cornerstone of Anti-Inflammatory Drug Synthesis: Leveraging 1-Phenylpyrazolidine-3,5-dione

For researchers, scientists, and drug development professionals, 1-Phenylpyrazolidine-3,5-dione and its derivatives represent a versatile scaffold in the design and synthesis of novel anti-inflammatory agents. This heterocyclic compound has been the foundation for numerous non-steroidal anti-inflammatory drugs (NSAIDs), primarily through its ability to effectively inhibit cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This application note provides an overview of the synthesis, mechanism of action, and biological evaluation of anti-inflammatory agents derived from this important chemical entity, complete with detailed experimental protocols and data presented for comparative analysis.

Mechanism of Action: Dual Inhibition of Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives are predominantly attributed to their role as inhibitors of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1] By blocking the action of COX enzymes, these derivatives effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.[1]

Interestingly, certain derivatives of this compound also exhibit a uricosuric effect, meaning they increase the excretion of uric acid.[1] This is achieved through the inhibition of the urate anion transporter 1 (URAT1) in the kidneys, making these compounds potentially useful in the management of gout, a condition characterized by high levels of uric acid.[1]